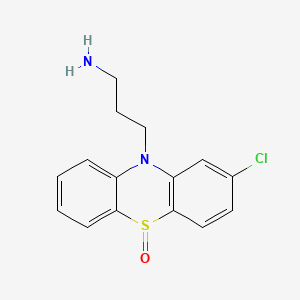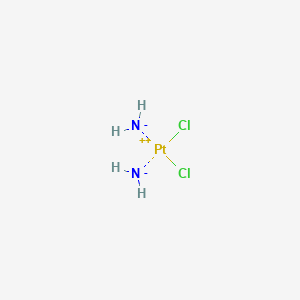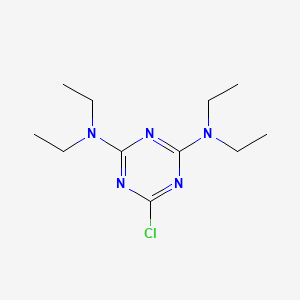![molecular formula C17H18N2O3 B1195547 [3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate CAS No. 57116-38-8](/img/structure/B1195547.png)
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. It is also known by its CAS Registry Number 57116-38-8 . This compound is characterized by the presence of an acetyloxy group, a pyridylmethyl group, and a benzeneacetamide structure .
Preparation Methods
The synthesis of acetyltropic acid 2-pyridylmethylamide involves several steps. One common method includes the reaction of acetyltropic acid with 2-pyridylmethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridylmethyl group, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: This compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetyltropic acid 2-pyridylmethylamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activities. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate can be compared with other similar compounds, such as:
Tropic acid derivatives: These compounds share a similar acetyloxy group but differ in their side chains and functional groups.
Pyridylmethylamides: These compounds have a pyridylmethyl group but may vary in their acyl groups and overall structure.
The uniqueness of acetyltropic acid 2-pyridylmethylamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
57116-38-8 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)22-12-16(14-7-3-2-4-8-14)17(21)19-11-15-9-5-6-10-18-15/h2-10,16H,11-12H2,1H3,(H,19,21) |
InChI Key |
KRPUGSACBHJZSR-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=N2 |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=N2 |
Synonyms |
acetyltropic acid 2-pyridylmethylamide PAT 2 PAT-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















